3-(金刚烷-1-羰基氨基)-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

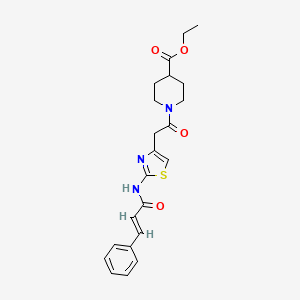

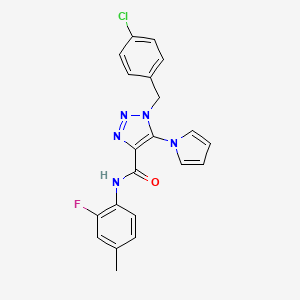

“3-(Adamantane-1-carbonylamino)-1-benzofuran-2-carboxamide” is a compound that involves adamantane derivatives. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The molecule can be described as the fusion of three cyclohexane rings .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The molecular structure of 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea has been characterized by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Physical And Chemical Properties Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . The infrared absorption spectrum of adamantane is relatively simple because of the high symmetry of the molecule .

科学研究应用

催化合成应用

- N-芳基金刚烷-1-甲酰胺的催化合成:该化合物由金刚烷-1-羧酸和芳香胺合成,表明其在开发具有潜在药学意义的新型甲酰胺中的应用 (Shishkin et al., 2020).

新型衍生物的合成

- 苯并咪唑和恶二唑衍生物的合成:它用于合成苯并咪唑-5(6)-甲酰胺、碳酰肼和 1,3,4-恶二唑衍生物,它们都带有金刚烷部分。这表明它在创建具有潜在生物活性的新化合物中发挥作用 (Soselia et al., 2020).

环境影响研究

- 海洋贻贝的遗传毒性:一项关于金刚烷相关结构的研究,包括金刚烷羧酸,显示出鳟鱼肝细胞的遗传损伤,表明其在生态毒理学研究中的环境影响和相关性 (Dissanayake et al., 2016).

聚合物科学应用

- 新型聚酰胺的合成:金刚烷衍生物用于合成新型聚酰胺,表明它们在开发具有特定热学和力学性能的高性能材料中的应用 (Chern et al., 1998).

分子识别研究

- 分子识别组装体:该化合物在其氢键亚基中表现出适应性,使其成为分子识别研究中的多功能组装体。这在超分子化学领域具有重要意义 (Karle et al., 1997).

可溶性环氧合酶抑制剂

- 在医学治疗中的应用:对可溶性环氧合酶抑制剂的研究突出了金刚烷衍生物在医学应用中的潜力 (Scholz et al., 2019).

功能化金刚烷的制备

- 桥头氟取代:这突出了其在合成功能化金刚烷中的应用,这对于设计医学治疗非常重要 (Jasys et al., 2000).

气体吸附和分离

- CO2 捕集和分离:该化合物用于制造用于 CO2 吸附分离的材料,以解决全球变暖和优化工业流程 (Dey et al., 2017).

作用机制

未来方向

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . There is a growing interest in materials chemistry in the use of diamondoids for diamond formation . This is an area of research that is expected to continue to grow in the future.

属性

IUPAC Name |

3-(adamantane-1-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c21-18(23)17-16(14-3-1-2-4-15(14)25-17)22-19(24)20-8-11-5-12(9-20)7-13(6-11)10-20/h1-4,11-13H,5-10H2,(H2,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTCHNVETJHJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)

![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)

![(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2607501.png)